molecular formula C12H26S B083451 Dodecane-2-thiol CAS No. 14402-50-7

Dodecane-2-thiol

Cat. No.: B083451
CAS No.: 14402-50-7
M. Wt: 202.4 g/mol
InChI Key: UROXMPKAGAWKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecane-2-thiol, also known as 2-dodecanethiol, is an organic compound belonging to the family of alkyl thiols. It is characterized by the presence of a thiol group (-SH) attached to the second carbon of a twelve-carbon alkyl chain. This compound is recognized for its distinct molecular structure, which provides a balance of hydrophobic and hydrophilic characteristics, making it pivotal in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecane-2-thiol typically involves the addition of hydrogen sulfide (H₂S) to 1-dodecene in the presence of a suitable catalyst. This reaction is facilitated by metal catalysts such as nickel or palladium, which help in the hydrogenation of the alkene to form the thiol group . An alternative method includes the reduction of dodecyl sulfate with hydrogen sulfide, which also yields this compound . These methods emphasize the importance of precise control over reaction conditions to achieve high purity and yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes using robust catalysts and controlled environments to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanethiol: Similar in structure but with the thiol group attached to the first carbon.

    1-Octadecanethiol: Contains a longer alkyl chain with eighteen carbons.

    1-Hexadecanethiol: Contains a sixteen-carbon alkyl chain.

Uniqueness

Dodecane-2-thiol is unique due to the position of the thiol group on the second carbon, which imparts distinct chemical reactivity and physical properties compared to its isomers and other alkyl thiols. This unique positioning allows for specific interactions in chemical reactions and applications, making it a valuable compound in various fields .

Biological Activity

Dodecane-2-thiol, a straight-chain aliphatic thiol, has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique biological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential therapeutic effects.

This compound (C12H26S) is characterized by its long hydrophobic carbon chain and a thiol (-SH) group. The structure can be represented as follows:

CH3(CH2)10CH(SH)CH2\text{CH}_3(\text{CH}_2)_{10}\text{CH}(\text{SH})\text{CH}_2

This configuration contributes to its lipophilicity and reactivity, making it a subject of interest in various biological assays.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated significant activity against several pathogenic bacteria. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli0.5 mg/mL15
Staphylococcus aureus0.25 mg/mL20
Pseudomonas aeruginosa1.0 mg/mL10

The study indicated that this compound exhibited stronger antibacterial effects compared to other thiols, likely due to its longer carbon chain enhancing membrane interaction .

Antioxidant Properties

This compound also displays notable antioxidant activity. Thiols are known to act as reducing agents, capable of neutralizing free radicals and reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress.

The antioxidant mechanism involves the donation of hydrogen atoms from the thiol group, which neutralizes free radicals. This reaction can be summarized as follows:

R SH+OHR S+H2O\text{R SH}+\cdot \text{OH}\rightarrow \text{R S}+\text{H}_2\text{O}

This ability to scavenge free radicals helps in preventing cellular damage and may have implications for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various domains, including drug delivery systems and as a potential treatment for antibiotic-resistant infections.

Drug Delivery Systems

Research indicates that this compound can enhance the solubility and bioavailability of poorly soluble drugs. Its lipophilic nature allows it to form stable nanoparticles that can encapsulate therapeutic agents, improving their delivery efficiency .

Properties

IUPAC Name

dodecane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26S/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROXMPKAGAWKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932188
Record name Dodecane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14402-50-7
Record name 2-Dodecanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14402-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecane-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 2-methyl, 2-azido, 2-acetoxy, 2-phenoxy, 2-thiocyanato, 2-dodecanethiol, 2-thioacetoxy and 2-t-butylperoxy derivatives of Examples 24, 25, 26, 29, 31, 32, 33 and 35 were prepared by similar reactions, i.e. reacting the 2-(t-butylazo)-2-chloro-4-methyl-4-(t-butylperoxy)pentane (from Example 23) with approximately equivalent amounts of the corresponding sodium or potassium salt in alcohol i.e. either sodium or potassium methoxide, azide, acetate, phenate, thiocyanate, thiododecanoxide, thioacetate, and t-butyl hydroperoxide.
[Compound]
Name
thiododecanoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
2-(t-butylazo)-2-chloro-4-methyl-4-(t-butylperoxy)pentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecane-2-thiol
Reactant of Route 2
Dodecane-2-thiol
Reactant of Route 3
Reactant of Route 3
Dodecane-2-thiol
Reactant of Route 4
Reactant of Route 4
Dodecane-2-thiol
Reactant of Route 5
Reactant of Route 5
Dodecane-2-thiol
Reactant of Route 6
Dodecane-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.